molecular formula C8H11FO B13216402 5-Fluorospiro[2.5]octan-6-one

5-Fluorospiro[2.5]octan-6-one

Cat. No.: B13216402
M. Wt: 142.17 g/mol
InChI Key: YXQZSRGLOLPUEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorospiro[2.5]octan-6-one typically involves the reaction of spiro[2.5]octan-6-one with a fluorinating agent. Common fluorinating agents include Selectfluor, N-fluorobenzenesulfonimide (NFSI), and diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-Fluorospiro[2.5]octan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluorospiro[2.5]octan-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluorospiro[2.5]octan-6-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure also contributes to the compound’s unique chemical properties, influencing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octan-6-one: The non-fluorinated analog of 5-Fluorospiro[2.5]octan-6-one.

    5-Chlorospiro[2.5]octan-6-one: A similar compound with a chlorine atom instead of fluorine.

    5-Bromospiro[2.5]octan-6-one: A brominated analog of the compound.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H11FO

Molecular Weight

142.17 g/mol

IUPAC Name

7-fluorospiro[2.5]octan-6-one

InChI

InChI=1S/C8H11FO/c9-6-5-8(3-4-8)2-1-7(6)10/h6H,1-5H2

InChI Key

YXQZSRGLOLPUEK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CC(C1=O)F

Origin of Product

United States

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